3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
Description
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl-derived compound featuring a pinacol boronate ester group at the 3'-position and a formyl group at the 4-position of the biphenyl scaffold. This structure combines the reactivity of the boronate ester, widely used in Suzuki-Miyaura cross-coupling reactions , with the aldehyde's versatility in nucleophilic additions and condensations. Its molecular formula is C₂₀H₂₁BO₃, with a molecular weight of 320.19 g/mol. The compound has been characterized via ¹³C NMR (Fig. S6 in ), confirming the presence of both functional groups .

Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-7-5-6-16(12-17)15-10-8-14(13-21)9-11-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMTHLJOIDFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used in organic synthesis as reagents and catalysts.
Mode of Action
Based on its structural similarity to other tetramethyl-1,3,2-dioxaborolane derivatives, it can be inferred that it may participate in borylation reactions. In these reactions, the compound can interact with its targets (usually organic molecules) and introduce a boron atom into the target molecule.
Biochemical Pathways
Instead, it is primarily used in synthetic chemistry for the preparation of other compounds.
Pharmacokinetics
Given its use in synthetic chemistry, it is likely that its absorption, distribution, metabolism, and excretion (adme) would depend on the specific conditions of the reaction it is used in.
Result of Action
As a reagent in synthetic chemistry, the primary result of the compound’s action is the formation of new chemical bonds, specifically involving the introduction of a boron atom into the target molecule.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is known to be stable under normal temperatures and pressures but may undergo hydrolysis in a humid environment.
Biological Activity
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde is a boron-containing organic compound that has garnered attention for its potential applications in various fields such as organic electronics, photocatalysis, and medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed examination of its properties, applications, and relevant research findings.
- Chemical Formula : CHBO
- Molecular Weight : 412.29 g/mol
- CAS Number : 1033752-94-1
Biological Applications
The compound's structure facilitates several biological applications:
- Organic Electronics : It is utilized in the development of organic light-emitting diodes (OLEDs), improving efficiency and color purity in displays.
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects.
- Material Science : It contributes to advanced materials formulation, enhancing mechanical and thermal properties.
- Fluorescent Probes : It acts as a building block for fluorescent probes used in biological imaging.
Anticancer Potential
Research indicates that derivatives of boron compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Inhibition of Kinases
The compound has been evaluated for its inhibitory activity against various kinases involved in cancer progression. For example:
- GSK-3β Inhibition : Compounds with similar structures have demonstrated significant inhibitory activity against GSK-3β with IC values ranging from 10 to 1314 nM . This inhibition is crucial since GSK-3β is implicated in various cellular processes including cell proliferation and apoptosis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example:
- In vitro studies using mouse hippocampal neuronal cells (HT-22) showed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies
- Photocatalytic Activity : A study highlighted the use of this compound in photocatalytic hydrogen generation, achieving an evolution rate of up to 1410 µmol g h . This indicates its potential utility in renewable energy applications.
- Fluorescent Imaging : The compound's derivatives have been employed as fluorescent probes in biological imaging due to their ability to provide high specificity and sensitivity . This application is particularly valuable for visualizing cellular processes in real-time.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHBO |
| Molecular Weight | 412.29 g/mol |
| CAS Number | 1033752-94-1 |
| Purity | >98% |
Scientific Research Applications
Organic Synthesis
This compound is particularly significant in organic synthesis due to its boronate functional group. Boronates are known for their utility in cross-coupling reactions, especially the Suzuki-Miyaura reaction.
- Suzuki Coupling Reactions : The presence of the boronate group allows for efficient coupling with aryl halides to form biaryl compounds. This is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Materials Science
The compound's structural features enable its use in the development of advanced materials.
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its conjugated structure which facilitates electron transport and light emission. Research indicates that devices utilizing this compound exhibit enhanced performance characteristics compared to traditional materials .
- Covalent Organic Frameworks (COFs) : The ability of this compound to undergo post-functionalization makes it suitable for synthesizing COFs. These frameworks are important for gas storage and separation applications due to their high surface area and tunable pore sizes .
Medicinal Chemistry
In medicinal chemistry, the compound's potential as a drug candidate is being explored.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth. The boronate group may enhance the bioavailability and efficacy of these compounds .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired product.
| Reaction Parameter | Optimal Condition |
|---|---|
| Temperature | 80°C |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Solvent | Toluene |
Case Study 2: Development of OLEDs
Research on OLEDs incorporating this compound showed that devices exhibited improved efficiency and stability compared to conventional OLEDs. The photoluminescence properties were measured to evaluate performance.
| Device Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 520 nm |
| External Quantum Efficiency | 15% |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables this compound to act as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. These reactions typically form biaryl systems, which are foundational in materials science and pharmaceutical synthesis.
Key Reaction Conditions and Outcomes
This reaction leverages the boronate group’s transmetallation capability, transferring the biphenyl unit to a palladium center before coupling with aryl halides (e.g., bromides). The aldehyde group remains inert under these conditions, enabling sequential functionalization .
Sequential Functionalization Case Study
A 2025 study demonstrated a two-step synthesis of a photoresponsive terphenyl derivative :
-
Suzuki Coupling : Reacted with 1-(4-bromophenyl)-2,2-bis(4-hydroxyphenyl)-1-phenylethene to form a terphenyl scaffold.
-
Post-Modification : The retained aldehyde group underwent Knoevenagel condensation with a naphthalimide derivative, yielding a fluorescent probe for electric field sensing .
Critical Observations
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Aldehyde vs. Methyl : The target compound’s aldehyde enhances reactivity compared to 4'-methyl analogs (e.g., nucleophilic additions), but reduces stability under basic conditions .
- Biphenyl vs. Carbazole : Carbazole derivatives () exhibit stronger electron-donating properties, making them superior for optoelectronic applications, whereas biphenyl systems offer simpler synthetic routes .
- Ethynyl vs. Aldehyde : Ethynyl groups () enable click chemistry, while aldehydes broaden utility in condensation reactions .
Application-Specific Performance
- Fluorescent Probes : The compound’s boronate ester reacts with H₂O₂, analogous to PY-BE (), but the biphenyl-aldehyde scaffold may offer tunable emission wavelengths compared to styryl-pyridine systems .
Preparation Methods
Sequential Halogenation-Borylation
An alternative approach involves brominating preformed 4'-formylbiphenyl at the 3-position using N-bromosuccinimide (NBS), followed by Miyaura borylation. However, regioselective bromination remains challenging, often requiring directing groups or harsh conditions.
Transesterification of Boronic Acids
While transesterification of arylboronic acids with pinacol can generate the target compound, this method is less efficient due to equilibrium limitations and the need for dehydrating agents (e.g., MgSO₄).
Optimization and Catalytic Systems
Catalyst selection profoundly impacts yield and selectivity. Second-generation preformed catalysts like XPhos-Pd-G2 outperform traditional Pd(PPh₃)₄ in borylation, enabling lower catalyst loads (1 mol%) and shorter reaction times. Solvent screening reveals ethanol as optimal for both steps, minimizing side reactions and simplifying purification.
Table 1. Comparative Reaction Conditions
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 60°C | 75–80 |
| Miyaura Borylation | XPhos-Pd-G2 | EtOH | 80°C | 85–90 |
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (CDCl₃): δ 10.03 (s, 1H, CHO), 8.00–7.40 (m, 8H, biphenyl-H), 1.35 (s, 12H, pinacol-CH₃).
-
¹³C NMR : δ 191.2 (CHO), 135.6–126.8 (aromatic C), 83.7 (B-O-C), 24.9 (pinacol-CH₃).
Challenges and Practical Considerations
Q & A
Q. Basic
- ¹H/¹³C NMR : The aldehyde proton (~10 ppm) and biphenyl aromatic signals are diagnostic. However, overlapping peaks in the aromatic region (6.5–8.5 ppm) may require 2D NMR (e.g., HSQC) for resolution .
- ESI-MS : Confirm molecular weight (expected [M+H]⁺ at m/z 363.2).
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Contradictions : Impurities (e.g., residual palladium) or hydrolysis of the boronate ester can skew NMR/ESI-MS data. Always validate with elemental analysis.
What strategies mitigate steric hindrance during Suzuki coupling involving the tetramethyl dioxaborolane group?
Q. Advanced
- Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic activity by stabilizing Pd intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of the boronate ester.
- Temperature control : Prolonged heating (>80°C) risks boronate decomposition; mild conditions (50–60°C) are preferred .
Case study : A γ-boryl amide synthesis using this compound achieved 51% yield, highlighting the need for iterative condition screening .
How is this compound applied in photoresponsive material design?
Advanced
The aldehyde and boronate groups enable dual functionality:
- Self-assembly : Aldehyde groups form dynamic imine bonds for stimuli-responsive gels or films.
- Electron modulation : The biphenyl-boronate moiety enhances π-conjugation in polymers, useful in electric field sensing (e.g., photoresponsive organic semiconductors) .
Experimental validation : TEM imaging of supramolecular assemblies (50 μM in 50% aqueous acetic acid) confirmed nanostructure formation .
What stability challenges arise during storage and handling?
Q. Basic
- Aldehyde sensitivity : Moisture induces oxidation to carboxylic acid. Store under argon at –20°C .
- Boronate hydrolysis : Aqueous environments degrade the dioxaborolane; use anhydrous solvents (e.g., THF) for reactions .
Safety : Always use PPE (gloves, goggles) and avoid skin contact due to potential irritancy .
How does this compound perform in multi-component carbonylative reactions?
Advanced
In copper-catalyzed carbonylative borylamidation , the compound acts as a boronate donor and aldehyde precursor:
- Mechanism : CO insertion forms a ketone intermediate, followed by amidation with aniline derivatives .
- Yield optimization : Lower yields (≤51%) stem from competing side reactions; excess CO (1 atm) and slow reagent addition improve selectivity .
What are the limitations in polymer synthesis using this monomer?
Q. Advanced
- Regioselectivity : Steric bulk impedes chain propagation in Suzuki polycondensation, leading to low molecular weight (e.g., Mₙ < 10 kDa) .
- Solution : Copolymerize with flexible comonomers (e.g., anthracene derivatives) to reduce rigidity .
Example : A biphenyl-anthracene copolymer exhibited enhanced charge carrier mobility (0.12 cm²/V·s) in OFETs .
How can contradictory NMR data be resolved during reaction monitoring?
Q. Methodological
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
